

N-Nitroso Ticagrelor formation mechanism under nitrosating conditions

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Compound of Interest

Compound Name: *N-Nitroso Ticagrelor*

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The Formation of N-Nitroso Ticagrelor: A Tale of Competing Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

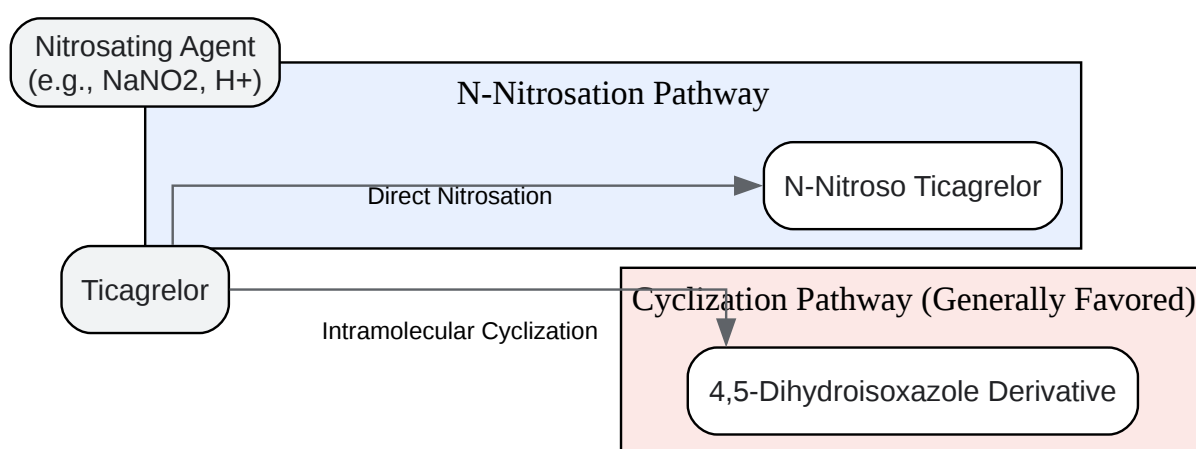
The synthesis of **N-Nitroso Ticagrelor**, a potential impurity of the antiplatelet medication Ticagrelor, presents a significant chemical challenge. Under typical nitrosating conditions, Ticagrelor has a strong propensity to undergo an intramolecular cyclization, yielding a 4,5-dihydroisoxazole derivative instead of the expected N-nitroso compound. This behavior has led to conflicting reports in the scientific community, with some researchers concluding that the formation of **N-Nitroso Ticagrelor** is unfeasible, while others have reported its successful synthesis under carefully controlled conditions. This guide provides a comprehensive overview of the competing reaction pathways, details the experimental conditions that can favor the formation of **N-Nitroso Ticagrelor**, and presents the analytical methods used to distinguish between these structurally related compounds.

The Dueling Mechanisms: N-Nitrosation vs. Intramolecular Cyclization

The core of the challenge in synthesizing **N-Nitroso Ticagrelor** lies in a competing intramolecular reaction. While the secondary amine on the cyclopropylamino group of Ticagrelor is susceptible to nitrosation, the molecule can also undergo a cyclization reaction to

form a 4,5-dihydroisoxazole derivative.[1] This cyclized product has the same molecular mass as **N-Nitroso Ticagrelor**, making differentiation by mass spectrometry alone insufficient.

Most research indicates that the formation of the 4,5-dihydroisoxazole derivative is the favored pathway under many standard nitrosating conditions.[2][3] However, through precise control of reaction parameters, the formation of **N-Nitroso Ticagrelor** can be achieved.[1][4] The successful synthesis hinges on managing the reaction environment to favor the direct nitrosation of the secondary amine over the intramolecular cyclization.



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Competing reaction pathways for Ticagrelor under nitrosating conditions.

Experimental Protocol for the Synthesis of N-Nitroso Ticagrelor

The following protocols are derived from a patented method for the preparation of **N-Nitroso Ticagrelor**.^[4] These methods have been shown to yield the desired N-nitroso derivative.

Key Reaction Parameters:

Parameter	Condition	Reference
Substrate	Ticagrelor	[4]
Nitrosating Agent	Sodium Nitrite (NaNO ₂)	[4]
Acid	Dilute Hydrochloric Acid (HCl)	[4]
Solvent	Acetonitrile, Dichloromethane, or Water	[4]
Temperature	8°C to 30°C	[4]
Reaction Time	48 hours	[4]

Embodiment 1: Synthesis in Acetonitrile[4]

- Dissolution: Add 10 g of Ticagrelor to 50 mL of acetonitrile.
- Acidification: Add 50 mL of 6 mol/L dilute hydrochloric acid and stir until the Ticagrelor is fully dissolved.
- Nitrosation: Add 3.5 g of sodium nitrite and continue stirring at room temperature for 48 hours.
- Extraction: After the reaction is complete, add 200 mL of ethyl acetate for extraction. Remove the aqueous phase.
- Washing: Wash the organic phase with 100 mL of saturated brine.
- Isolation: Concentrate the organic phase under reduced pressure and dry to obtain **N-Nitroso Ticagrelor**.
 - Yield: 94.8%

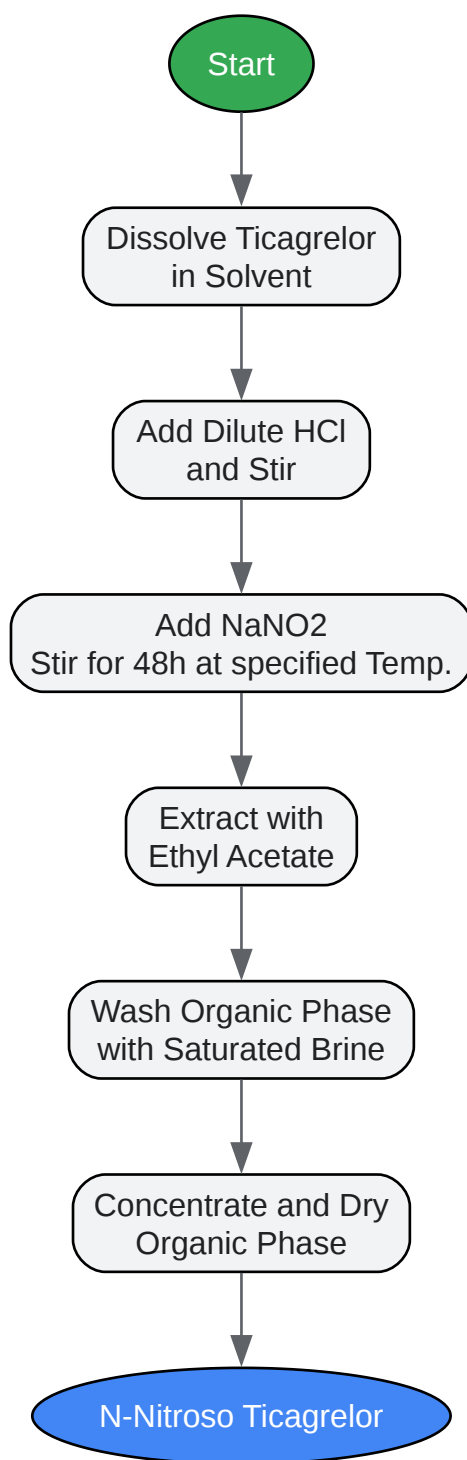
Embodiment 2: Synthesis in Dichloromethane[4]

- Dissolution: Add 2 g of Ticagrelor to 20 mL of dichloromethane.
- Acidification: Add 20 mL of 4 mol/L dilute hydrochloric acid and stir to clarify.

- Nitrosation: Add 0.7 g of sodium nitrite and continue stirring at 15°C for 48 hours.
- Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.
- Washing: Wash the organic phase with 10 mL of saturated brine.
- Isolation: Concentrate the organic phase under reduced pressure and dry to obtain **N-Nitroso Ticagrelor**.
 - Yield: 85.7%

Embodiment 3: Synthesis in Water[4]

- Dissolution: Add 2 g of Ticagrelor to 10 mL of water.
- Acidification: Add 5 mL of 8 mol/L dilute hydrochloric acid and stir to clarify.
- Nitrosation: Add 0.5 g of sodium nitrite and continue stirring at 30°C for 48 hours.
- Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.
- Washing: Wash the organic phase with 10 mL of saturated brine.
- Isolation: Concentrate the organic phase under reduced pressure and dry to obtain **N-Nitroso Ticagrelor**.
 - Yield: 71.1%



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General experimental workflow for the synthesis of **N-Nitroso Ticagrelor**.

Analytical Characterization and Differentiation

Given that **N-Nitroso Ticagrelor** and its cyclized isomer share the same molecular mass, their differentiation requires advanced analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR are crucial for unambiguous structure elucidation. The distinct chemical environments of the protons and carbons in the N-nitroso and the 4,5-dihydroisoxazole moieties result in unique NMR profiles for each compound.[\[1\]](#)[\[2\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone is insufficient for differentiation, LC-MS can be used to separate the two compounds. The N-nitroso and cyclized forms may have different retention times on a chromatographic column.[\[1\]](#)
- Infrared (IR) Spectroscopy: The presence of the N=O stretching vibration in the IR spectrum of **N-Nitroso Ticagrelor** can serve as a diagnostic tool to distinguish it from the cyclized impurity.

Summary of Analytical Data:

Technique	N-Nitroso Ticagrelor	4,5-Dihydroisoxazole Derivative	Reference
LC-MS	Different retention time	Different retention time	[1]
NMR	Distinct NMR profile	Distinct NMR profile	[1] [2]
IR	Presence of N=O stretch	Absence of N=O stretch	

Stability and Handling

N-Nitroso Ticagrelor has been reported to be unstable and highly sensitive to moisture. It may also exhibit partial reversion to the parent API, Ticagrelor. In contrast, the 4,5-dihydroisoxazole derivative is reported to be stable.[\[1\]](#) These stability differences are consistent with the behavior of true nitrosamines versus their cyclized isomers.

Conclusion


The formation of **N-Nitroso Ticagrelor** under nitrosating conditions is a complex process governed by a delicate balance between direct N-nitrosation and a competing intramolecular cyclization. While the cyclization pathway to the 4,5-dihydroisoxazole derivative is often favored, specific and controlled experimental conditions, as detailed in this guide, can successfully yield **N-Nitroso Ticagrelor**. The synthesis and analysis of this nitrosamine require careful control of reaction parameters and the use of advanced analytical techniques for unambiguous characterization. For researchers and drug development professionals, understanding these competing pathways is critical for the accurate assessment of potential nitrosamine impurities in Ticagrelor and for the development of robust control strategies.

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